Cas no 902624-77-5 (3-(4-ethoxybenzoyl)-6-fluoro-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)

3-(4-ethoxybenzoyl)-6-fluoro-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one structure
902624-77-5 structure
Product Name:3-(4-ethoxybenzoyl)-6-fluoro-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one
CAS No:902624-77-5
MF:C26H22FNO4
MW:431.455590724945
CID:5504944
PubChem ID:16008573
Update Time:2025-07-01

3-(4-ethoxybenzoyl)-6-fluoro-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • CHEMBL2141193
    • 902624-77-5
    • HMS1829L12
    • 3-(4-ethoxybenzoyl)-6-fluoro-1-(2-methoxybenzyl)quinolin-4(1H)-one
    • AKOS001831207
    • 3-(4-ethoxybenzoyl)-6-fluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one
    • F3222-1962
    • C567-0759
    • NCGC00110220-01
    • 3-(4-ethoxybenzoyl)-6-fluoro-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
    • 3-(4-ethoxybenzoyl)-6-fluoro-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one
    • Inchi: 1S/C26H22FNO4/c1-3-32-20-11-8-17(9-12-20)25(29)22-16-28(15-18-6-4-5-7-24(18)31-2)23-13-10-19(27)14-21(23)26(22)30/h4-14,16H,3,15H2,1-2H3
    • InChI Key: SJSKIMICNLIGDD-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C(C(C(C1C=CC(=CC=1)OCC)=O)=CN2CC1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 431.15328635g/mol
  • Monoisotopic Mass: 431.15328635g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 702
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 55.8Ų

3-(4-ethoxybenzoyl)-6-fluoro-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one Pricemore >>

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Additional information on 3-(4-ethoxybenzoyl)-6-fluoro-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one

3-(4-Ethoxybenzoyl)-6-fluoro-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one: A Comprehensive Overview

The compound 3-(4-Ethoxybenzoyl)-6-fluoro-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 902624-77-5) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities. The molecule's structure is characterized by a quinolinone core, which is a bicyclic framework consisting of a benzene ring fused to a pyridone moiety. This core is further substituted with various groups that contribute to its unique properties.

One of the key features of this compound is the presence of a fluorine atom at the 6-position of the quinoline ring. Fluorine substitution is known to enhance the lipophilicity and bioavailability of molecules, making them more suitable for drug development. Additionally, the ethoxybenzoyl group attached at the 3-position introduces electron-donating effects, which can influence the molecule's electronic properties and reactivity. The methoxyphenylmethyl group at position 1 further adds complexity to the molecule's structure, potentially enhancing its interactions with biological targets.

Recent studies have highlighted the importance of quinoline derivatives in targeting various disease states, including cancer, inflammation, and neurodegenerative disorders. For instance, research has shown that certain quinoline derivatives exhibit potent anti-cancer activity by inhibiting key enzymes or modulating signaling pathways involved in tumor growth and metastasis. The CAS No. 902624-77-5 compound has been investigated for its potential as a kinase inhibitor, a class of enzymes critical in cell signaling and regulation.

Moreover, advancements in synthetic chemistry have enabled the efficient synthesis of this compound using multi-component reactions and catalytic processes. These methods not only improve yield but also reduce the environmental footprint compared to traditional synthesis routes. The use of microwave-assisted synthesis and continuous flow reactors has further enhanced the scalability of producing this compound for preclinical studies.

In terms of pharmacokinetics, studies have demonstrated that this compound exhibits favorable absorption profiles in preclinical models. Its ability to cross biological membranes efficiently suggests potential for oral administration, which is a significant advantage in drug development. However, further research is required to fully understand its pharmacokinetic parameters in humans.

The application of computational chemistry tools has also played a pivotal role in understanding the molecular interactions of this compound with its biological targets. Molecular docking studies have revealed that the fluorine atom and methoxy groups are critical for binding affinity to specific receptors or enzymes. These insights guide medicinal chemists in designing analogs with improved potency and selectivity.

In conclusion, 3-(4-Ethoxybenzoyl)-6-fluoro-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 902624-77-5) represents a promising lead compound in drug discovery efforts. Its unique structural features and biological activities make it a valuable candidate for further exploration in therapeutic applications. As research continues to uncover its full potential, this compound stands at the forefront of innovative solutions in medicinal chemistry.

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